molecular formula C10H18N2O3 B2646992 (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate CAS No. 1799971-34-8

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

Cat. No.: B2646992
CAS No.: 1799971-34-8
M. Wt: 214.265
InChI Key: KKVKQTLLEBWZTR-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by its tert-butyl group attached to the nitrogen atom of the piperazine ring, along with a methyl group and a ketone functional group on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2-methylpiperazine, and a suitable carbonyl source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate: This compound has a benzyl group instead of a tert-butyl group.

    (S)-Ethyl 2-methyl-3-oxopiperazine-1-carboxylate: This compound has an ethyl group instead of a tert-butyl group.

Uniqueness

(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is unique due to its specific tert-butyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKQTLLEBWZTR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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